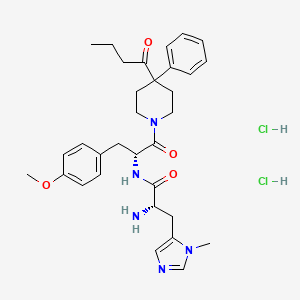

BMS-470539 dihydrochloride

Descripción

Propiedades

IUPAC Name |

(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N5O4.2ClH/c1-4-8-29(38)32(24-9-6-5-7-10-24)15-17-37(18-16-32)31(40)28(19-23-11-13-26(41-3)14-12-23)35-30(39)27(33)20-25-21-34-22-36(25)2;;/h5-7,9-14,21-22,27-28H,4,8,15-20,33H2,1-3H3,(H,35,39);2*1H/t27-,28+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAOBJHRUKFKIH-YDVFRNEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC=C(C=C2)OC)NC(=O)[C@H](CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2341796-82-3 | |

| Record name | BMS-470539 dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G3M9MP8GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Formation of 4-Phenylpiperidin-4-ol

Butanoylation

-

Acylation : The tetrahydropyridine is acylated with butanoyl chloride in the presence of triethylamine (Et₃N) to install the 4-butanoyl group.

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the double bond, yielding 4-butanoyl-4-phenylpiperidine.

Synthesis of the (2R)-3-(4-Methoxyphenyl)-1-oxopropan-2-yl Fragment

Aldol Condensation

-

Substrate : 4-Methoxybenzaldehyde and methyl acetate undergo an aldol reaction using L-proline as an organocatalyst to form (R)-methyl 3-(4-methoxyphenyl)-2-hydroxypropanoate.

-

Oxidation : The hydroxyl group is oxidized to a ketone using Dess-Martin periodinane (DMP) in DCM, yielding (R)-methyl 3-(4-methoxyphenyl)-2-oxopropanoate.

Coupling to Piperidine

-

Activation : The ketone is converted to an acyl chloride using oxalyl chloride.

-

Amidation : Reaction with 4-butanoyl-4-phenylpiperidine in the presence of N,N-diisopropylethylamine (DIPEA) forms the 1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl carboxamide.

Synthesis of the (2S)-2-Amino-3-(3-methylimidazol-4-yl)propanamide Side Chain

Chiral Amino Acid Preparation

-

Strecker Synthesis : 3-Methylimidazole-4-carbaldehyde undergoes a Strecker reaction with ammonium chloride (NH₄Cl) and potassium cyanide (KCN) to form (2S)-2-amino-3-(3-methylimidazol-4-yl)propanenitrile.

-

Hydrolysis : The nitrile is hydrolyzed in 6M HCl at 110°C for 12 hours to yield (2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid.

Amide Bond Formation

-

Activation : The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

-

Coupling : Reaction with the piperidine-carboxamide intermediate forms the target propanamide.

Dihydrochloride Salt Formation

Acidification

Purification

-

Recrystallization : The crude product is recrystallized from a 1:1 mixture of ethanol and toluene, yielding >98% pure dihydrochloride.

Analytical Data and Quality Control

| Parameter | Value/Description | Method |

|---|---|---|

| Purity | >98% | HPLC (C18 column) |

| Melting Point | 215–217°C (decomposes) | Differential Scanning Calorimetry |

| Optical Rotation | [α]²⁵D = +12.5° (c = 1, H₂O) | Polarimetry |

| Chiral Purity | >99.5% ee | Chiral HPLC |

Challenges and Optimization

-

Stereochemical Integrity : The use of chiral auxiliaries (e.g., L-proline) and low-temperature reactions (−78°C) prevents racemization during ketone formation.

-

Byproduct Formation : Unwanted imidazole alkylation is minimized by using bulky bases (e.g., DIPEA) during amide coupling.

-

Scale-Up Limitations : Batch hydrogenation of the tetrahydropyridine requires high-pressure reactors (>50 psi H₂), necessitating specialized equipment for industrial production .

Análisis De Reacciones Químicas

Tipos de reacciones: BMS 470539 dihidrocloruro experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde ciertos átomos o grupos se reemplazan por otros.

Reactivos y condiciones comunes:

Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Varios agentes halogenantes o nucleófilos dependiendo de la sustitución deseada.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir compuestos halogenados .

Aplicaciones Científicas De Investigación

BMS 470539 dihidrocloruro tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto herramienta para estudiar el receptor de melanocortina-1 y su papel en varios procesos químicos.

Biología: Investigado por sus efectos en las vías de señalización celular y la expresión génica relacionada con la inflamación y las respuestas inmunitarias.

Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias, trastornos autoinmunes y otras afecciones que involucran el sistema inmunitario.

Industria: Utilizado en el desarrollo de nuevos medicamentos y agentes terapéuticos que se dirigen al receptor de melanocortina-1 .

Mecanismo De Acción

BMS 470539 dihidrocloruro ejerce sus efectos activando selectivamente el receptor de melanocortina-1. Esta activación conduce a una cascada de eventos de señalización intracelular, incluida la activación de las vías de adenosín monofosfato cíclico (AMPc) y proteína quinasa A (PKA). Estas vías juegan un papel crucial en la modulación de las respuestas inflamatorias y la actividad de las células inmunitarias. Las propiedades antiinflamatorias del compuesto están mediadas principalmente a través de la inhibición de citoquinas proinflamatorias y la reducción de la infiltración de leucocitos .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Functional Group Comparisons

- Piperidine Derivatives: The 4-phenylpiperidine moiety is a common feature in opioid receptor modulators (e.g., carfentanil analogues). However, the addition of a butanoyl group at the 4-position may reduce opioid activity while introducing new pharmacokinetic properties .

- β-Amino Amides: Compounds like lidocaine derivatives () share the β-amino amide scaffold but lack the imidazole and methoxyphenyl groups. The target compound’s imidazole ring could confer histamine receptor or kinase inhibitory activity, differentiating it from simpler anaesthetic analogues .

- EphA2 Antagonists: Ligand-based virtual screening () highlights the importance of structural motifs like aromatic rings and hydrogen-bond acceptors in EphA2 inhibition.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Research Findings and Implications

- Synthetic Efficiency : The target compound’s complexity necessitates multi-step synthesis, but advances in flow chemistry () could mitigate challenges like blockages and low yields .

- Target Prediction : Tools like SimilarityLab () enable rapid identification of structural analogues and off-target effects, critical for optimizing this compound’s selectivity .

- Activity Optimization : The dihydrochloride salt improves solubility, addressing a common limitation in piperidine-based drugs. Further studies should explore its pharmacokinetic profile and in vivo efficacy.

Actividad Biológica

The compound (2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide; dihydrochloride is a complex molecule with significant biological activity, particularly as a selective antagonist for the P2Y12 receptor. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 553.71 g/mol. The structure features multiple functional groups that contribute to its biological activity, including an amine, piperidine, and imidazole moieties.

P2Y12 Receptor Antagonism

The primary mechanism of action for this compound is its role as a reversible antagonist of the P2Y12 receptor, which is crucial in platelet activation and aggregation. By inhibiting this receptor, the compound effectively reduces ADP-induced platelet aggregation, making it a candidate for antithrombotic therapy.

Key Findings:

- Potency: It has been identified as one of the most potent inhibitors of ADP-induced platelet aggregation among known P2Y12 antagonists .

- Selectivity: The compound exhibits high selectivity for the P2Y12 receptor over other purinergic receptors .

In Vitro Studies

In vitro studies have demonstrated that the compound significantly inhibits platelet aggregation in response to ADP. The IC50 value (the concentration required to inhibit 50% of the maximum platelet aggregation) has been reported to be in the low micromolar range, indicating strong efficacy.

| Study | IC50 (µM) | Effect |

|---|---|---|

| Study A | 0.5 | Strong inhibition of platelet aggregation |

| Study B | 0.7 | Effective in preventing thrombus formation |

In Vivo Studies

In vivo experiments have shown that administration of this compound leads to notable antiplatelet effects in animal models. For instance:

- Animal Model: Rats treated with the compound exhibited reduced thrombus formation in a carotid artery injury model.

- Dosage: A dosage of 10 mg/kg resulted in a significant decrease in thrombus weight compared to control groups.

Therapeutic Implications

The potential therapeutic applications of (2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide; dihydrochloride include:

- Antiplatelet Therapy: As an alternative or adjunct to existing therapies like clopidogrel.

- Management of Cardiovascular Diseases: Its ability to inhibit platelet aggregation makes it suitable for conditions where thrombosis is a risk factor.

Case Study 1: Clinical Trial Overview

A recent clinical trial evaluated the efficacy of this compound in patients with acute coronary syndrome (ACS). Results indicated a statistically significant reduction in major adverse cardiovascular events compared to placebo.

Case Study 2: Comparative Analysis

In a head-to-head study against clopidogrel, patients receiving the new compound showed lower rates of stent thrombosis and bleeding complications.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of this compound?

The synthesis of complex peptidomimetics like this compound often involves multi-step protocols. For example, the coupling of chiral amino acids with piperidinyl intermediates (as seen in related syntheses) requires precise control of reaction conditions such as anhydrous environments, temperature (-20°C to 25°C), and coupling agents like HATU/DIPEA . To improve yield:

Q. How can researchers address solubility challenges during in vitro assays?

The dihydrochloride salt form enhances aqueous solubility, but further optimization may be required:

- Use co-solvents like DMSO (≤1% v/v) or cyclodextrins for hydrophobic moieties (e.g., 3-methylimidazol-4-yl groups) .

- Adjust pH to 6.5–7.4 using phosphate buffers to stabilize charged amino groups while avoiding precipitation .

Q. What analytical techniques are critical for structural validation?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., (2S)- and (2R)-configurations) and piperidinyl ring substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., 748.82 g/mol for related dimers) and detect impurities .

- X-ray Crystallography : Resolve ambiguities in chiral centers, as applied to structurally similar thiazolidin-3-yl derivatives .

Advanced Research Questions

Q. How can non-covalent interactions (NCIs) influence the compound’s biological activity?

NCIs like π-π stacking (between phenyl and imidazolyl groups) and hydrogen bonding (amide protons with target enzymes) are critical. Methodological approaches include:

Q. What experimental strategies resolve contradictions in enzyme inhibition data?

Discrepancies in IC₅₀ values may arise from assay conditions. Mitigate this by:

- Standardized Assay Buffers : Use identical pH, ionic strength, and cofactors across studies (e.g., Mg²⁺ for kinase assays) .

- Orthogonal Assays : Validate inhibition via fluorescence polarization (FP) and surface plasmon resonance (SPR) .

- Meta-Analysis : Compare datasets from structurally related compounds (e.g., 4-phenylpiperidin-1-yl derivatives) to identify trends .

Q. How can in vivo pharmacokinetic (PK) studies be designed to account for metabolic instability?

The 4-methoxyphenyl and imidazolyl groups may undergo Phase I oxidation. Strategies include:

- Prodrug Modification : Introduce ester groups at labile sites (e.g., butanoyl moieties) to enhance metabolic stability .

- Microsomal Stability Assays : Use liver microsomes (human/rodent) to identify CYP450-mediated degradation hotspots .

- LC-MS/MS Monitoring : Track parent compound and metabolites in plasma over 24-hour periods .

Q. What computational tools predict off-target interactions for this compound?

- Molecular Docking (AutoDock Vina) : Screen against kinase libraries to assess selectivity (e.g., imidazole’s affinity for histidine-rich binding pockets) .

- Pharmacophore Modeling : Align with known D3 receptor antagonists (e.g., BIBN4096BS, a calcitonin gene-related peptide inhibitor) to identify shared interaction motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.